2h-Tetrazole-2-ethanol, 5-phenyl-
Description
Overview of Tetrazole Chemistry and its Broad Significance in Heterocyclic Science
Tetrazoles are a class of synthetic five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. bohrium.comwikipedia.org First synthesized in 1885, these molecules exist in two tautomeric forms and are classified based on their substituents. bohrium.com The high nitrogen content of the tetrazole ring imparts unique properties, including metabolic stability and advantageous physicochemical characteristics, which have led to a wide array of applications in medicinal chemistry, biochemistry, and materials science. bohrium.commdpi.com
A crucial aspect of tetrazole chemistry is the ability of the tetrazole group to act as a bioisostere for carboxylic acids. bohrium.com This mimicry of the carboxylate group, due to similar pKa values and deprotonation at physiological pH, enhances the pharmacological properties of tetrazole-containing compounds. taylorandfrancis.comchalcogen.ro Consequently, numerous FDA-approved drugs, such as the antihypertensive medication losartan, incorporate a tetrazole ring. taylorandfrancis.commdpi.com The metabolic stability and the capacity for the tetrazole ring to engage in various biological interactions have solidified its importance in drug design and development. researchgate.netacs.org
Structural Characteristics and Unique Attributes of the 2H-Tetrazole-2-ethanol, 5-phenyl- Scaffold
The substitution pattern is critical to its chemical behavior. The attachment of the substituent at the N2 position of the tetrazole ring is a key structural feature. In general, for 5-substituted tetrazoles, the equilibrium between the 1H and 2H tautomers is influenced by factors such as the solvent, the nature of the substituent at the 5-position, and intermolecular interactions. mdpi.com The presence of the ethanol (B145695) group introduces a hydroxyl functional group, which can participate in hydrogen bonding and other chemical reactions.
Table 1: Physicochemical Properties of 2H-Tetrazole-2-ethanol, 5-phenyl- and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2H-Tetrazole-2-ethanol, 5-phenyl- | C9H10N4O | 190.20 | 399.8 at 760 mmHg | 1.33 |
| 2-Ethyl-5-phenyl-2H-tetrazole | C9H10N4 | 174.21 | Not Available | Not Available |
| 2H-Tetrazole-5-ethanol | C3H6N4O | 114.11 | 359.9 at 760 mmHg | 1.467 |
This table presents a comparison of the physicochemical properties of 2H-Tetrazole-2-ethanol, 5-phenyl- with structurally related tetrazole derivatives. Data sourced from various chemical databases. chemsrc.comchemsrc.comuni.lu
Historical Context and Evolution of Academic Interest in 2H-Tetrazole-2-ethanol, 5-phenyl- Derivatives
While the first tetrazole was synthesized in 1885, significant interest in this class of heterocycles grew considerably from the 1950s onwards. researchgate.net The development of synthetic methodologies has been a continuous area of research. Initially, the synthesis of tetrazoles often involved the use of hydrazoic acid with organic cyanides, but due to the toxic and explosive nature of these reagents, safer and more efficient catalytic methods have been developed. bohrium.com
Academic interest in 2H-tetrazole derivatives, including those with a 5-phenyl substituent, has been driven by their potential applications. The synthesis of 5-phenyl-2H-tetrazole can be achieved from benzonitrile (B105546) and sodium azide (B81097). lnu.edu.ua The subsequent alkylation of the tetrazole ring to introduce substituents at the N2 position has been a subject of study. For instance, reactions of 5-substituted tetrazoles with alcohols or olefins in acidic media have been shown to selectively yield 2-substituted tetrazoles. core.ac.uk The evolution of synthetic techniques, such as the use of palladium-catalyzed cross-coupling reactions, has further expanded the ability to create diverse libraries of 1,5-disubstituted tetrazoles for various research applications. nih.gov
Current Research Landscape and Emerging Trends in the Study of 2H-Tetrazole-2-ethanol, 5-phenyl-
The current research landscape for 2H-Tetrazole-2-ethanol, 5-phenyl- and its derivatives is vibrant and expanding. A significant area of focus remains in medicinal chemistry, where the tetrazole moiety is explored for its potential in developing new therapeutic agents. researchgate.net Researchers are actively synthesizing and evaluating novel tetrazole derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. chalcogen.roresearchgate.net
A notable trend is the investigation of these compounds as inhibitors of specific enzymes. For example, derivatives of 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine have been studied as inhibitors of amine oxidase, copper containing (AOC3). d-nb.info Furthermore, the synthesis of 1,5-diaryl substituted tetrazoles as potent antiproliferative agents and tubulin polymerization inhibitors highlights the ongoing efforts to develop new anticancer drugs. nih.gov The development of efficient and environmentally friendly synthetic methods, such as multicomponent reactions and the use of novel catalysts, is also a key area of current research. rsc.org The ability to create complex molecular architectures based on the 2H-tetrazole-2-ethanol, 5-phenyl- scaffold continues to drive innovation in the field.
Structure
3D Structure
Properties
CAS No. |
93742-43-9 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-[(5,5-dimethyl-7,8-dihydro-6H-naphthalen-1-yl)oxy]acetic acid |
InChI |
InChI=1S/C14H18O3/c1-14(2)8-4-5-10-11(14)6-3-7-12(10)17-9-13(15)16/h3,6-7H,4-5,8-9H2,1-2H3,(H,15,16) |
InChI Key |
LITBYKKQPNBEPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCO |
Canonical SMILES |
CC1(CCCC2=C1C=CC=C2OCC(=O)O)C |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies for 2h Tetrazole 2 Ethanol, 5 Phenyl and Its Analogues
Direct Synthesis Approaches to the Core 2H-Tetrazole-2-ethanol, 5-phenyl- Structure
Direct synthesis methods aim to construct the 2H-tetrazole-2-ethanol, 5-phenyl- framework in a streamlined manner. These approaches often involve cycloaddition reactions to form the tetrazole ring, followed by or concurrent with the attachment of the ethanol (B145695) substituent.
[3+2] Cycloaddition Reactions from Nitrile Precursors with Azides
A cornerstone in the synthesis of tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.netacs.org This method is widely employed for the formation of the 5-substituted tetrazole core. researchgate.netacs.org The reaction involves the 1,3-dipolar cycloaddition of an azide to the carbon-nitrogen triple bond of a nitrile. researchgate.netthieme-connect.com For the synthesis of the 5-phenyl derivative, benzonitrile (B105546) serves as the nitrile precursor.
To enhance the efficiency and reaction rates of the [3+2] cycloaddition, various catalysts are employed. Ammonium chloride (NH₄Cl) is a commonly used catalyst in conjunction with sodium azide (NaN₃). chalcogen.ro This combination is effective in promoting the cycloaddition of nitriles to form 5-substituted-1H-tetrazoles. rsc.org The reaction is often carried out in a suitable solvent like dimethylformamide (DMF). chalcogen.ro
Heterogeneous catalysts have also gained attention due to their potential for easier separation and reusability. For instance, a cobalt-nickel/iron oxide (Co-Ni/Fe₂O₃) nanocatalyst has been reported for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. Other catalysts, such as lead chloride (PbCl₂), have also been shown to be effective for this transformation. academie-sciences.fr The use of such catalysts can offer advantages in terms of reaction conditions and product yields. academie-sciences.fr
| Nitrile Precursor | Azide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzonitrile | Sodium Azide | Ammonium Chloride | DMF | 120 | Good to Excellent | rsc.org |
| Various Nitriles | Sodium Azide | Co-Ni/Fe₂O₃ | - | - | - | |
| Benzonitrile | Sodium Azide | Lead Chloride | DMF | 120 | Excellent | academie-sciences.fr |
The choice of solvent significantly influences the outcome of the [3+2] cycloaddition reaction. Highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used and often lead to excellent yields of the tetrazole product. semanticscholar.orgacademie-sciences.fr DMF is often preferred due to its easier workup compared to DMSO. semanticscholar.org
The reaction can also be performed in other solvents such as ethanol and water. academie-sciences.frprepchem.com Aqueous media have been explored as a more environmentally friendly alternative to organic solvents. academie-sciences.fr The use of water can sometimes lead to enhanced reaction rates and yields. academie-sciences.fr The acidity constants of tetrazole compounds have been studied in various aqueous-organic solvent mixtures, including methanol, ethanol, DMF, and DMSO, revealing that the pKa values generally increase with a higher proportion of the organic solvent. researchgate.net
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | Ammonium Chloride | 120 | Excellent | rsc.org |
| DMSO | Cuttlebone | 110 | High | researchgate.net |
| Ethanol (90%) | Sodium Hydroxide | - | 92 | prepchem.com |
| Water | - | - | - | academie-sciences.fr |
Thermal methods for tetrazole synthesis involve heating the reactants, often without a catalyst. researchgate.net Thermolysis of geminal diazides has been reported as a route to tetrazole derivatives. researchgate.net Some 2H-tetrazoles, particularly those with electron-withdrawing substituents, can undergo thermal decomposition. nih.gov However, for the synthesis of the core tetrazole ring, thermal cycloaddition of nitriles and azides can be a viable, albeit sometimes harsh, method.
Reactions Involving 2-((Trimethylsilyl)methyl)-2H-tetrazoles and Carbonyl Compounds
An alternative approach to synthesizing 2H-tetrazole-2-ethanol derivatives involves the reaction of a pre-formed 2-((trimethylsilyl)methyl)-2H-tetrazole with a carbonyl compound. clockss.org This method allows for the direct introduction of the hydroxyethyl (B10761427) side chain.
The reaction of 5-phenyl-2-((trimethylsilyl)methyl)-2H-tetrazole with an aldehyde, such as benzaldehyde, in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leads to the formation of the corresponding 2-(2-hydroxyethyl)-2H-tetrazole derivative. clockss.org This reaction provides a straightforward method for obtaining the target compound. clockss.org The reaction is typically carried out in a dry solvent like N-methyl-2-pyrrolidone (NMP) at a moderate temperature. clockss.org
| Carbonyl Compound | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | DBU | NMP | 35 | - | clockss.org |
Stereoselective Aspects of Carbonyl Additions
The introduction of stereocenters in the synthesis of tetrazole derivatives is critical for developing chiral molecules with specific biological activities. Stereoselectivity in reactions involving carbonyl groups is a well-explored avenue to achieve this.
A notable example is the diastereoselective synthesis of α-hydrazine tetrazoles through a Ugi four-component reaction (UT-4CR). This reaction, involving cyclic ketones, hydrazides, isocyanides, and trimethylsilyl (B98337) azide, can produce α-hydrazine tetrazoles with a diastereomeric ratio of up to 4:1. X-ray crystallography has confirmed that the major diastereomer typically possesses a trans configuration. acs.org
Furthermore, photoinduced intramolecular 1,3-dipolar cycloadditions of tetrazole substrates offer another pathway for stereoselective synthesis. For instance, a tetrazole substrate synthesized via a Mitsunobu reaction can undergo efficient photoinduced cycloaddition to yield polycyclic pyrazolines. In specific cases, this process has resulted in a crude product with an 18:2 diastereomeric ratio, from which the major syn-diastereomer was isolated in high yield. mdpi.com These methods highlight the potential to construct chiral centers with a high degree of control, which is crucial for creating structurally defined tetrazole analogues. mdpi.comlookchem.com
Alternative Ring-Formation Strategies (e.g., via Hydrazone Intermediates)
While the classical approach to tetrazole synthesis involves the cycloaddition of azides with nitriles, concerns over the use of potentially explosive hydrazoic acid have spurred the development of alternative strategies. scispace.com One prominent alternative involves the use of hydrazone intermediates.
An innovative and green approach is the electrochemical [3 + 2] cycloaddition reaction between readily available azides and hydrazones. This method proceeds under metal- and oxidant-free conditions, demonstrating broad functional group compatibility and scalability. researchgate.netacs.org Another strategy involves the reaction of aromatic aldehydes with substituted hydrazines, such as methylhydrazine or benzylhydrazine. The resulting hydrazone is then treated with reagents like di-tert-butyl azodicarboxylate and [bis(trifluoroacetoxy)iodo]benzene (B57053) to facilitate the cyclization into 2,5-disubstituted tetrazoles under mild, transition-metal-free conditions. nih.gov
A more traditional, yet effective, method begins with the reaction of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776) to generate a hydrazone, which is subsequently cyclized to form the tetrazole ring, a reaction typically requiring acidic conditions. asianpubs.org These hydrazone-based methodologies provide safer and more versatile routes to the core tetrazole structure.
Derivatization Strategies for 2H-Tetrazole-2-ethanol, 5-phenyl- Analogues
Functionalization of the Tetrazole Ring System
N-Alkylation Reactions
The N-alkylation of the tetrazole ring is a fundamental strategy for derivatization, but it presents a challenge in regioselectivity due to the presence of two potential reaction sites (N-1 and N-2). The outcome of these reactions is often influenced by factors such as temperature, solvent, and the nature of the reactants. asianpubs.org Generally, higher temperatures tend to favor N-1 substitution. asianpubs.org
Several advanced methods have been developed to control this regioselectivity:
Mechanochemical Conditions : The alkylation of tetrazoles with phenacyl halides under solvent-free mechanochemical (ball milling) conditions has been shown to enhance selectivity for the N-2 regioisomer. The choice of grinding auxiliary plays a crucial role in determining the yield and regioisomeric ratio. asianpubs.orgorganic-chemistry.org
Radical-Induced Alkylation : A metal-free protocol using Bu4NI as a catalyst and organic peroxides or peresters as alkylating agents provides high regioselectivity for N-2 substitution under mild conditions. researchgate.net
Mitsunobu Conditions : The use of Mitsunobu conditions for the alkylation of tetrazoles with alcohols is particularly effective for installing secondary alkyl groups, often resulting in higher yields compared to base-promoted reactions with alkyl halides and facilitating the creation of chiral centers. mdpi.comlookchem.com
These varied approaches provide a robust toolkit for the selective functionalization of the tetrazole nitrogen atoms.
| Alkylation Method | Key Features | Selectivity | Relevant Compounds |
| Mechanochemical | Solid-state, solvent-free, uses grinding auxiliary. | Favors N-2 regioisomer. | Cenobamate |
| Radical-Induced | Metal-free, uses Bu4NI catalyst and peroxides. | High regioselectivity for N-2. | N/A |
| Mitsunobu Reaction | Uses alcohols, superior for secondary alkyl groups. | High regioselectivity for N-2. | 2-alkyl-5-(methylthio)tetrazoles |
N-Acylation and Hydrazide Formation
N-acylation is another key transformation for modifying the tetrazole ring, leading to the formation of N-acyl tetrazoles which are valuable intermediates themselves. For instance, 5-phenyl tetrazole can be acetylated using acetic anhydride (B1165640) in the presence of sulfuric acid. researchgate.net A metal- and base-free, one-pot method for synthesizing 2,5-diaryl 1,3,4-oxadiazoles involves the N-acylation of aryl tetrazoles with aldehydes, promoted by di-tert-butyl peroxide (DTBP), followed by a thermal rearrangement. N-acyl tetrazoles can also serve as selective acylating agents for other molecules, such as nucleosides.
The resulting acylated tetrazoles can be further derivatized to form hydrazides. A common route involves the preparation of an ester intermediate, such as ethyl 2-[5-(4-chlorophenyl)-1H-tetrazol-1-yl]acetate, which is then reacted with hydrazine (B178648) to yield the corresponding acetohydrazide. These tetrazolyl hydrazides can be subsequently condensed with various aldehydes to produce a wide array of acyl-hydrazone derivatives. The Ugi-azide multicomponent reaction is another powerful tool for accessing acylhydrazines bearing 1,5-disubstituted tetrazoles.
| Reaction Type | Reagents/Conditions | Product Type |
| N-Acylation | Acetic anhydride, H₂SO₄ | N-acetyl tetrazole |
| N-Acylation/Rearrangement | Aldehydes, DTBP | 1,3,4-Oxadiazoles |
| Hydrazide Formation | Ester intermediate, Hydrazine | Acetohydrazide |
| Hydrazone Formation | Hydrazide, Aromatic aldehydes | Acyl-hydrazone |
| Ugi-Azide Reaction | Hydrazides, Aldehydes, Isocyanides, TMSN₃ | Acylhydrazino-tetrazoles |
Cross-Coupling Methodologies for Aryl Substitutions (e.g., Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used in the synthesis of biaryls and other complex molecules. The reaction typically involves a palladium catalyst to couple an organoboron compound (like a boronic acid) with an organohalide.
In the context of tetrazole synthesis, the Suzuki coupling is instrumental for introducing or modifying aryl substituents at the C-5 position. The synthesis of 1,5-diaryltetrazoles can be achieved through the Suzuki-Miyaura coupling of 5-chloro-1-phenyl-tetrazole with various functionalized arylboronic acids. researchgate.net This reaction often requires robust catalytic systems, such as those using SPhos or RuPhos ligands with a palladium acetate (B1210297) precursor, to overcome the challenges posed by the electron-rich nature of the chlorotetrazole substrate. researchgate.net
A modular one-pot, two-step protocol combining a Suzuki coupling with a subsequent hydrogenolysis has been developed for the synthesis of 2,5-diaryltetrazoles. This begins with the coupling of 1-benzyl-5-bromo-1H-tetrazole with an arylboronic acid, followed by debenzylation. organic-chemistry.org Direct C-H arylation, a related cross-coupling strategy, has also been successfully applied to 1-substituted tetrazoles using a Pd/Cu co-catalytic system to install aryl groups at the C-5 position, avoiding the need for pre-halogenated tetrazoles. lookchem.comasianpubs.org
Modifications at the Ethanol Side Chain
The ethanol side chain of 2H-Tetrazole-2-ethanol, 5-phenyl- offers a versatile platform for structural modifications, enabling the synthesis of a diverse library of derivatives with potentially enhanced biological activities.
Oxidation and Reduction of the Hydroxyl Group
The hydroxyl group on the ethanol side chain can be readily oxidized or reduced to introduce new functionalities. Oxidation reactions can convert the primary alcohol into an aldehyde or a carboxylic acid, providing intermediates for further derivatization. Common oxidizing agents for such transformations include potassium permanganate (B83412) and hydrogen peroxide. Conversely, reduction of the tetrazole ring can be achieved using reagents like lithium aluminum hydride, leading to different classes of tetrazole derivatives.
Substitution Reactions on the Ethanol Moiety
Substitution reactions on the ethanol moiety allow for the introduction of various functional groups, significantly expanding the chemical space of accessible analogues. The hydroxyl group can be replaced by a range of nucleophiles, leading to the formation of ethers, amines, and other derivatives. These modifications can profoundly influence the molecule's polarity, lipophilicity, and hydrogen bonding capabilities, which are critical determinants of its biological activity. For instance, the synthesis of various 2,5-disubstituted tetrazoles has been achieved through regioselective N2-arylation using arylboronic acids or diaryliodonium salts. organic-chemistry.org
Esterification and Amidation of the Hydroxyl Group
The hydroxyl group of 2H-Tetrazole-2-ethanol, 5-phenyl- can undergo esterification and amidation to produce a wide array of derivatives. Esterification is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides, often in the presence of a catalyst. For example, the reaction of 5-phenyl tetrazole with acetic anhydride yields 5-phenyl 1-acetyl tetrazole. chalcogen.rochalcogen.ro Amidation reactions, on the other hand, involve the conversion of the hydroxyl group into an amine, followed by reaction with a carboxylic acid or its derivative. These reactions are crucial for creating compounds with tailored pharmacokinetic properties. rug.nlacs.orgnih.gov
A study on the synthesis of hydrazide derivatives involved the reaction of phenyltetrazole with ethyl 7-bromoheptanoate, followed by hydrazinolysis to yield the corresponding hydrazide. d-nb.info This highlights a method for extending and functionalizing the side chain.
Mannich Base Condensation for Hybrid Structures
The Mannich reaction is a powerful tool for the synthesis of complex molecules, and it has been successfully employed to create hybrid structures incorporating the 2H-tetrazole-2-ethanol, 5-phenyl- scaffold. This one-pot, three-component condensation reaction typically involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. researchgate.net In the context of tetrazole synthesis, Mannich base condensation allows for the introduction of an aminomethyl group, leading to the formation of novel derivatives. nih.govmdpi.com These reactions can be facilitated by ultrasonication, which often leads to shorter reaction times and higher yields. nih.gov The resulting Mannich bases have shown potential as antimicrobial and cytotoxic agents. nih.gov
Process Intensification and Green Chemistry in Synthesis
In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in chemical manufacturing. Process intensification and green chemistry principles are at the forefront of this movement, aiming to reduce waste, minimize energy consumption, and utilize safer reagents.
Ultrasonication-Assisted Synthetic Routes
Ultrasound irradiation has emerged as a valuable green chemistry tool for accelerating organic reactions. researchgate.net In the synthesis of tetrazole derivatives, ultrasonication has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. ijacskros.comnih.gov For instance, the synthesis of tetrazole-linked pyrazoline derivatives was achieved with high yields in a much shorter time frame under ultrasound irradiation. nih.gov This technique promotes the formation of reactive intermediates and enhances mass transfer, leading to more efficient and environmentally friendly synthetic processes. researchgate.net The application of ultrasound has been successfully demonstrated in the synthesis of various heterocyclic compounds, including triazole/tetrazole hybrids and pyrazoline/isoxazoline derivatives. ijacskros.comnih.gov
Catalyst Recyclability and Solvent Recovery Methodologies
The reusability of catalysts and the recovery of solvents are critical aspects of sustainable chemical synthesis. In the context of producing 5-substituted-1H-tetrazoles, which are precursors to compounds like 2H-tetrazole-2-ethanol, 5-phenyl-, significant progress has been made in developing heterogeneous catalytic systems that can be easily separated from the reaction mixture and reused.
Several types of recyclable catalysts have been investigated for the synthesis of 5-substituted tetrazoles. These include:
Magnetic Nanoparticles: These catalysts, such as Fe₃O₄-based nanoparticles, offer the advantage of easy separation from the reaction mixture using an external magnet. tandfonline.com For instance, a novel magnetic carbon nanotube composite, AlFe₂O₄–MWCNT–TEA–Ni(II), has been shown to be an efficient catalyst for the multicomponent synthesis of 5-substituted-1H-tetrazoles. rsc.org This catalyst demonstrated high yields (89–98%) and could be reused for multiple cycles with only a slight decrease in activity. rsc.org Similarly, a nickel complex supported on Fe₃O₄@SBTU has been reported as a recoverable nanocatalyst for the synthesis of 5-substituted 1H-tetrazoles, emphasizing its operational simplicity and environmental friendliness. tandfonline.com Another example is a copper(II) complex supported on silica-coated iron oxide magnetic nanoparticles, which also demonstrated effective catalytic activity and reusability. researchgate.net
Polymer-Supported Catalysts: Polystyrene-bound AlCl₃ has been developed as a heterogeneous catalyst for the solvent-free synthesis of aryl-substituted tetrazoles. rsc.orgelsevierpure.com This catalyst allows for a simple work-up procedure and produces tetrazoles in reasonable yields. rsc.org
Biopolymer-Supported Catalysts: A chitosan-derived magnetic ionic liquid has been used as a recyclable biopolymer-supported catalyst for the synthesis of 1- and 5-substituted 1H-tetrazoles. rsc.org This method is noted for its environmental friendliness and the reusability of the catalyst. rsc.org Cuttlebone, a natural biopolymer, has also been used as a low-cost, heterogeneous catalyst that can be easily removed by filtration and reused multiple times. scispace.com
Metal-Organic Frameworks (MOFs): A Ni–ascorbic acid MOF has been shown to be a recyclable catalyst for tetrazole synthesis, providing high yields and short reaction times. The catalyst was easily separated and reused up to five times. rsc.org
Other Heterogeneous Catalysts: Other recyclable catalysts include cobalt complexes on modified boehmite nanoparticles, which can be reused up to six times without significant loss of activity. nih.gov Diisopropylethylammonium acetate (DIPEAc) has been described as an efficient and recyclable catalyst, offering mild reaction conditions and easy workup. figshare.com
Solvent recovery is often integrated into the work-up procedure following catalyst removal. A common method involves reduced-pressure distillation of the filtrate to recover the solvent for potential reuse. google.com
Table 1: Recyclability of Various Catalysts in the Synthesis of 5-Phenyl-1H-tetrazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) (1st Run) | Yield (%) (After several runs) | Number of Runs | Reference |
| Co-(PYT)₂@BNPs | DMF | 100 | 2 | 98 | ~90 | 6 | nih.gov |
| AlFe₂O₄–MWCNT–TEA–Ni(II) | DMF | 50 | 1 | 98 | >90 | 5 | rsc.org |
| Ni–ascorbic acid MOF | Water | 80 | 0.5 | 96 | Not specified for 5-phenyl-1H-tetrazole | 5 | rsc.org |
| Cuttlebone | DMSO | 110 | 1 | 95 | ~90 | 6 | scispace.com |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions represents a significant advancement in green chemistry, as it eliminates the environmental and economic costs associated with solvent use, separation, and disposal.
Several studies have reported the successful synthesis of tetrazole derivatives under solvent-free conditions:
Heterogeneous Catalysis: The use of polystyrene-bound AlCl₃ allows for a simple, solvent-free procedure for the synthesis of aryl-substituted tetrazoles. rsc.orgelsevierpure.com The reaction proceeds by grinding the reactants with the catalyst. researchgate.net Similarly, the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles has been achieved using sodium borosilicate glass-supported silver nanoparticles (Ag NPs) as a heterogeneous catalyst under solvent-free conditions. acs.org
Microwave and Ultrasound Assistance: Ultrasound irradiation has been employed for a one-pot, four-component synthesis of pyrazole-centered 1,5-disubstituted tetrazoles under solvent- and catalyst-free conditions, achieving high yields in a short reaction time of 15 minutes. benthamdirect.com
Use of Ionic Liquids as Reagents: A catalyst-free and solvent-free synthesis of 5-substituted 1H-tetrazoles has been reported using the ionic liquid choline (B1196258) azide as an effective and recyclable azide source. thieme-connect.com
These solvent-free methods often offer advantages such as shorter reaction times, simpler work-up procedures, and higher purity of the final products. researchgate.net
Table 2: Comparison of Solvent-Free Methods for Tetrazole Synthesis
| Method | Catalyst | Reaction Conditions | Time | Yield (%) | Reference |
| Grinding | Polystyrene-bound AlCl₃ | 50 °C | 10-15 min | Reasonable | rsc.orgresearchgate.net |
| Ultrasound Irradiation | None | Room Temperature | 15 min | High | benthamdirect.com |
| Thermal | Ag/Sodium Borosilicate Nanocomposite | 120 °C | 3 h | Good to Excellent | acs.org |
Structural Elucidation and Advanced Spectroscopic Characterization of 2h Tetrazole 2 Ethanol, 5 Phenyl Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity of atoms in 2H-Tetrazole-2-ethanol, 5-phenyl- can be established.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 2H-Tetrazole-2-ethanol, 5-phenyl-, five distinct signals are expected. The analysis draws predictive insights from structurally similar compounds, such as methyl 2-(5-phenyl-2H-tetrazole-2-yl)acetate. researchgate.net
The protons of the phenyl group are expected to appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The protons ortho to the tetrazole ring would likely appear further downfield due to the electron-withdrawing nature of the heterocycle. A multiplet integrating to three protons (for the meta and para positions) would likely be observed around δ 7.56–7.59 ppm, while a multiplet for the two ortho protons would be expected around δ 8.06–8.10 ppm. researchgate.net
The ethanol (B145695) substituent introduces two aliphatic signals. The two protons on the carbon adjacent to the tetrazole nitrogen (N-CH₂) would be deshielded and are predicted to appear as a triplet. The two protons on the carbon bearing the hydroxyl group (-CH₂-OH) would also appear as a triplet, coupled to the N-CH₂ protons. A broad singlet corresponding to the hydroxyl proton (-OH) is also anticipated, though its chemical shift can vary depending on solvent and concentration.
Expected ¹H NMR Data:
Aromatic Protons (ortho): Multiplet, ~δ 8.1 ppm (2H)
Aromatic Protons (meta, para): Multiplet, ~δ 7.6 ppm (3H)
N-CH₂ Protons: Triplet, ~δ 4.5-4.8 ppm (2H)
O-CH₂ Protons: Triplet, ~δ 3.9-4.2 ppm (2H)
OH Proton: Broad Singlet, variable shift (1H)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho-H) | ~8.1 | Multiplet | 2H |
| Aromatic (meta, para-H) | ~7.6 | Multiplet | 3H |
| N-CH₂ | ~4.7 | Triplet | 2H |
| O-CH₂ | ~4.0 | Triplet | 2H |
| OH | Variable | Broad Singlet | 1H |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For 2H-Tetrazole-2-ethanol, 5-phenyl-, seven distinct carbon signals are predicted: four for the phenyl ring, one for the tetrazole ring, and two for the ethanol side chain. The chemical shifts provide insight into the electronic environment of each carbon. ksu.edu.salibretexts.org
The carbon atom of the tetrazole ring is expected to be significantly downfield, typically appearing around δ 164-165 ppm. researchgate.netmdpi.com The phenyl carbons will resonate in the aromatic region (δ 120-140 ppm). The ipso-carbon (attached to the tetrazole) and the para-carbon chemical shifts will be distinct from the ortho- and meta-carbons. The carbon atoms of the ethanol group will appear in the aliphatic region, with the carbon attached to the oxygen (-CH₂OH) being more deshielded (further downfield) than the carbon attached to the nitrogen (N-CH₂).
Expected ¹³C NMR Data:
Tetrazole Ring Carbon (C5): ~δ 164.5 ppm
Aromatic Carbons: ~δ 126-132 ppm (four signals)
N-CH₂ Carbon: ~δ 50-55 ppm
O-CH₂ Carbon: ~δ 60-65 ppm
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Tetrazole Ring (C5) | ~164.5 |
| Aromatic (C-para) | ~131.5 |
| Aromatic (C-meta) | ~129.9 |
| Aromatic (C-ortho) | ~127.0 |
| Aromatic (C-ipso) | ~126.8 |
| O-CH₂ | ~62.0 |
| N-CH₂ | ~53.5 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure by revealing through-bond correlations.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For 2H-Tetrazole-2-ethanol, 5-phenyl-, a key cross-peak would be observed between the N-CH₂ and O-CH₂ signals, confirming the ethanol fragment's connectivity. Correlations between the adjacent aromatic protons would also be visible, helping to assign the ortho, meta, and para positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). It would definitively link the proton signal at ~4.7 ppm to the carbon signal at ~53.5 ppm (N-CH₂) and the proton signal at ~4.0 ppm to the carbon at ~62.0 ppm (O-CH₂). It would also correlate the aromatic proton signals to their respective phenyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for connecting different fragments of the molecule. Key expected correlations for 2H-Tetrazole-2-ethanol, 5-phenyl- would include:
A correlation from the N-CH₂ protons (~δ 4.7 ppm) to the tetrazole ring carbon (~δ 164.5 ppm), confirming the attachment of the ethanol side chain to the nitrogen of the tetrazole ring.
Correlations from the ortho-protons of the phenyl ring (~δ 8.1 ppm) to the tetrazole ring carbon (~δ 164.5 ppm), confirming the phenyl group's position at C5 of the tetrazole.
Vibrational and Electronic Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of 2H-Tetrazole-2-ethanol, 5-phenyl- would display several characteristic absorption bands.
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. This is one of the most prominent signals in an alcohol's IR spectrum. utdallas.edu
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂-CH₂- group) appear as stronger bands just below 3000 cm⁻¹.
C=N and N=N Stretches: The tetrazole ring contains C=N and N=N bonds. These heterocyclic stretching vibrations are expected to produce medium to weak intensity bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹.
C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is expected to appear in the range of 1050-1150 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Alkyl Chain (-CH₂) | C-H Stretch | 2850 - 3000 | Medium to Strong |
| Tetrazole Ring | C=N / N=N Stretch | 1400 - 1600 | Medium to Weak |
| Alcohol (-C-O) | C-O Stretch | 1050 - 1150 | Strong |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in 2H-Tetrazole-2-ethanol, 5-phenyl- is the phenyl-tetrazole system. The spectrum is expected to show absorption bands corresponding to π → π* transitions. Based on data for similar 5-phenyl-2H-tetrazole derivatives, strong absorption bands are anticipated. For example, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine shows a strong absorption maximum (λ_max) at 274 nm. mdpi.com It is therefore highly probable that 2H-Tetrazole-2-ethanol, 5-phenyl- would exhibit a primary absorption band in a similar region, likely between 260 and 280 nm, characteristic of the conjugated aromatic and heterocyclic ring system.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural integrity of tetrazole derivatives. Through ionization and subsequent fragmentation, it provides a molecular fingerprint that confirms the compound's identity and substitution pattern.
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 2H-Tetrazole-2-ethanol, 5-phenyl-. By measuring the mass-to-charge ratio (m/z) with high precision (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For 2H-Tetrazole-2-ethanol, 5-phenyl- (molecular formula C₉H₁₀N₄O), the expected exact mass of the protonated molecule [M+H]⁺ would be determined. Research on analogous 2,5-disubstituted tetrazoles, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, has demonstrated the power of HRMS in confirming compound identity. researchgate.netmdpi.com
A characteristic fragmentation pathway for 2,5-disubstituted tetrazoles is the facile elimination of a molecule of dinitrogen (N₂) from the tetrazole ring upon ionization. mdpi.com This neutral loss is a key diagnostic feature. In tandem mass spectrometry (MS/MS) experiments, the protonated molecular ion is isolated and fragmented, allowing for the observation of daughter ions. For the title compound, this would involve the loss of N₂, resulting in a significant fragment ion. Further fragmentation could involve the side chain.
Table 1: Predicted HRMS Data for 2H-Tetrazole-2-ethanol, 5-phenyl-
| Ion/Fragment | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₉H₁₁N₄O]⁺ | 191.0927 |
Note: The data in this table is calculated based on the chemical formula and known fragmentation patterns of similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is highly effective for assessing the purity of volatile and thermally stable compounds like many tetrazole derivatives. semanticscholar.org
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the sample through a heated column containing a stationary phase. Components of the sample mixture are separated based on their boiling points and affinity for the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer.
The mass spectrometer ionizes the molecules and detects them based on their mass-to-charge ratio, generating a unique mass spectrum for each component. The retention time (the time taken for a compound to travel through the column) and the mass spectrum are used to identify the compound and assess its purity by detecting any potential byproducts or residual starting materials.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous proof of structure, bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction is the gold standard for molecular structure determination. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the precise positions of atoms can be determined.
Studies on analogous 2,5-disubstituted tetrazoles confirm that the tetrazole ring is a planar, aromatic system. nih.gov The analysis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, for instance, confirmed the N2-isomer structure and revealed that the phenyl and tetrazole rings are nearly coplanar, suggesting conjugation between the two fragments. mdpi.comnih.gov For 2H-Tetrazole-2-ethanol, 5-phenyl-, this technique would confirm the N2-substitution pattern and provide precise measurements of all bond lengths and angles within the molecule.
Table 2: Representative Bond Lengths and Angles for a 2-Aryl-5-Phenyl-2H-Tetrazole System
| Parameter | Description | Typical Value |
|---|---|---|
| N2-N3 | Bond length in tetrazole ring | ~1.32 Å |
| N4-N5 | Bond length in tetrazole ring | ~1.33 Å |
| C1-N5 | Bond length in tetrazole ring | ~1.34 Å |
| C1-Phenyl | Bond connecting phenyl and tetrazole rings | ~1.46 Å |
| N2-C(side chain) | Bond connecting N2 to the substituent | ~1.45 Å |
| C1-N2-N3 | Angle in tetrazole ring | ~108° |
Note: The data presented are typical values derived from published crystal structures of closely related 2,5-disubstituted tetrazoles. mdpi.comnih.gov
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions. ias.ac.inrsc.org
For 2H-Tetrazole-2-ethanol, 5-phenyl-, several key interactions would be expected to direct the crystal packing:
Hydrogen Bonding: The hydroxyl (-OH) group on the ethanol substituent is a strong hydrogen bond donor and can also act as an acceptor. This would likely lead to the formation of hydrogen-bonding networks, potentially involving the nitrogen atoms of the tetrazole ring of neighboring molecules.
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. It is a fundamental technique used to verify the empirical formula of a newly synthesized molecule. The experimentally determined percentages are compared to the theoretically calculated values based on the proposed molecular formula.
For a sample to be considered pure, the experimental values must match the calculated values, typically within a margin of ±0.4%. For 2H-Tetrazole-2-ethanol, 5-phenyl- (C₉H₁₀N₄O), the theoretical elemental composition can be precisely calculated.
Table 3: Calculated Elemental Composition of 2H-Tetrazole-2-ethanol, 5-phenyl-
| Element | Symbol | Atomic Mass | Moles in Formula | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 56.83 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 5.30 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 29.47 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.41 |
| Total | | | | 190.206 | 100.00 |
This analysis serves as a final, quantitative check to confirm that the synthesized compound has the correct elemental makeup corresponding to its molecular formula. mdpi.com
Chromatographic Techniques for Separation and Purity Determination
The separation and rigorous purity assessment of 2H-Tetrazole-2-ethanol, 5-phenyl- are critical steps in its characterization and application. Chromatographic techniques are the cornerstone of this process, providing both qualitative and quantitative evaluation of the compound's purity. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Column Chromatography are routinely employed for the analysis and purification of tetrazole derivatives.
High-Performance Liquid Chromatography (HPLC)
For the quantitative determination of purity and the identification of any process-related impurities of 2H-Tetrazole-2-ethanol, 5-phenyl-, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the method of choice due to its high resolution, sensitivity, and reproducibility. While a specific monograph for this compound is not widely published, analytical methods for structurally analogous compounds provide a robust framework for method development. For instance, the purity of (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol, a similar tetrazole derivative, has been successfully determined using HPLC, with reported purities of 94.86% and 95.72% in different batches tdcommons.org. Similarly, a purity of greater than 98.0% has been reported for (2-Phenyl-2H-tetrazol-5-yl)methanol using HPLC analysis, underscoring the suitability of this technique for the broader class of phenyl-tetrazole compounds tcichemicals.com.
A typical RP-HPLC method would employ a C18 column as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a buffered aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol. The separation can be optimized by adjusting the solvent ratio (isocratic elution) or by programming a change in the solvent composition over time (gradient elution). Detection is most commonly achieved using a UV-Vis detector set at a wavelength where the aromatic phenyl ring and the tetrazole moiety exhibit significant absorbance, typically around 254 nm.
| Parameter | Condition |
|---|---|
| Stationary Phase | Octadecylsilyl silica (B1680970) gel (C18), 5 µm particle size |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of reaction progress during the synthesis of 2H-Tetrazole-2-ethanol, 5-phenyl-. It is also used for the preliminary assessment of purity and to identify the appropriate solvent system for preparative column chromatography. In the synthesis of various 2,5-disubstituted tetrazoles, TLC is the standard method to track the disappearance of starting materials rsc.org.
The stationary phase is typically a silica gel plate with a fluorescent indicator (e.g., Silica Gel 60 F₂₅₄). The mobile phase, or eluent, is a mixture of solvents, commonly a less polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The resulting spots are visualized under UV light at 254 nm.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 1:1 v/v) |
| Chamber | Saturated with mobile phase vapor |
| Visualization | UV illumination at 254 nm |
Column Chromatography
For the purification of 2H-Tetrazole-2-ethanol, 5-phenyl- on a larger scale, column chromatography is the most frequently utilized preparative technique. This method allows for the isolation of the target compound from unreacted starting materials, reagents, and byproducts. The general procedure for purifying 2,5-disubstituted tetrazoles involves chromatography on a silica gel column rsc.org.
The stationary phase is typically silica gel of a specified mesh size (e.g., 100-200 mesh). The crude reaction mixture is loaded onto the top of the column, and an optimized eluent, often determined from prior TLC analysis, is passed through the column. The components of the mixture travel through the column at different rates, allowing for their separation. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product.
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica Gel (100-200 mesh) |
| Eluent System | Gradient elution with Hexane and Ethyl Acetate |
| Loading Method | Dry loading or direct application of a concentrated solution |
| Fraction Monitoring | TLC with UV visualization |
Theoretical and Computational Investigations of 2h Tetrazole 2 Ethanol, 5 Phenyl
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems. For 2H-Tetrazole-2-ethanol, 5-phenyl-, these calculations offer a detailed view of its behavior at the atomic and electronic levels.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of molecules like 2H-Tetrazole-2-ethanol, 5-phenyl-. DFT methods are favored for their balance of computational cost and accuracy.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests higher reactivity. For 2H-Tetrazole-2-ethanol, 5-phenyl-, the analysis of its frontier molecular orbitals reveals the distribution of electron density and the likely sites for electrophilic and nucleophilic attack.
| Parameter | Value (eV) |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
This table presents hypothetical data for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule. The MEP map of 2H-Tetrazole-2-ethanol, 5-phenyl- would illustrate regions of negative potential, typically associated with lone pairs of electrons on nitrogen and oxygen atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential, often found around hydrogen atoms, indicate sites for nucleophilic attack.
Fukui indices are instrumental in predicting the local reactivity of different atomic sites within a molecule. These descriptors quantify the change in electron density at a specific site upon the addition or removal of an electron. For 2H-Tetrazole-2-ethanol, 5-phenyl-, Fukui functions can pinpoint which atoms are most likely to act as electrophiles or nucleophiles, providing a more nuanced understanding of its reactivity than MEP analysis alone.
While DFT is widely used, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can offer higher accuracy for certain molecular properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, though more computationally intensive, can provide benchmark data for the geometric and electronic properties of 2H-Tetrazole-2-ethanol, 5-phenyl-.
| Interaction | Stabilization Energy (kcal/mol) |
| π(C-C) -> π(C-C) in phenyl ring | 20.5 |
| n(N) -> σ(C-N) in tetrazole ring | 5.8 |
| n(O) -> σ*(C-C) in ethanol (B145695) chain | 2.1 |
This table presents hypothetical data for illustrative purposes.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Conformational Analysis and Tautomerism Studies
Conformational analysis and tautomerism are critical for understanding the structure, stability, and reactivity of tetrazole derivatives. For 2H-Tetrazole-2-ethanol, 5-phenyl-, these aspects are particularly important in defining its interactions in biological and chemical systems.
Investigation of 1H and 2H Tetrazole Tautomeric Preferences and Equilibria
Generally, the 2H-tautomer is favored in the gas phase and in nonpolar solvents, while the 1H-tautomer is more stable in polar environments. nih.gov The substitution of a hydrogen atom with a 2-ethanol group at the 2-position, as in 2H-Tetrazole-2-ethanol, 5-phenyl-, precludes the tautomeric equilibrium that would exist in the unsubstituted 5-phenyltetrazole. However, understanding the factors that govern this equilibrium in the parent compound provides insight into the inherent stability of the 2H-substituted isomer.
Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to determine the relative stabilities of these tautomers. researchgate.netijsr.net For 5-substituted tetrazoles, the nature of the substituent at the C5 position can influence the tautomeric preference. Electron-withdrawing groups tend to favor the 2H-form, while electron-donating groups can shift the equilibrium towards the 1H-form. researchgate.net The phenyl group is considered in this context, and its electronic effects are a key determinant of the tautomeric landscape.
A study on (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, a compound structurally similar to 2H-Tetrazole-2-ethanol, 5-phenyl-, confirmed through X-ray crystallography that the compound exists as the 2-tautomeric form in the solid state. unlp.edu.ar This provides strong evidence that the 2H-isomer is a stable and accessible form for N-substituted 5-phenyltetrazoles.
Table 1: Tautomeric Preferences of 5-Substituted Tetrazoles
| Substituent at C5 | Favored Tautomer (Gas Phase) | Favored Tautomer (Polar Solvent) | Reference |
| Phenyl | 2H | 1H | researchgate.netnih.gov |
| Electron-withdrawing | 2H | 1H | researchgate.net |
| Electron-donating | 1H/2H (substituent dependent) | 1H | researchgate.net |
Energetic Stability and Interconversion Barriers between Tautomeric Forms
The energetic stability of the 1H and 2H tautomers of 5-phenyltetrazole has been a subject of computational investigation. High-level ab initio molecular orbital calculations have been used to determine the relative energies of the tautomers and the energy barrier for their interconversion. sci-hub.se
For the parent tetrazole, the 2H-tautomer is the more stable form in the gas phase. sci-hub.se The energy barrier for the unimolecular researchgate.netresearchgate.net hydrogen shift to interconvert the 1H and 2H tautomers is computationally predicted to be high, on the order of 50-70 kcal/mol. researchgate.net This high barrier suggests that uncatalyzed interconversion is slow. However, it has been shown that in the presence of other tetrazole molecules, a concerted double hydrogen atom transfer can occur in hydrogen-bonded dimers, significantly lowering the activation barrier to around 18-28 kcal/mol. researchgate.net
While 2H-Tetrazole-2-ethanol, 5-phenyl- is a fixed N-substituted derivative, the inherent stability of the 2H-tetrazole ring system is a key factor in its formation and persistence. The energy difference between the 1H and 2H tautomers of 5-phenyltetrazole is relatively small, and the preferred tautomer can be influenced by the surrounding environment. researchgate.net
Table 2: Calculated Energetic Data for Tetrazole Tautomers
| Parameter | Value (kcal/mol) | Method | Compound | Reference |
| 1H/2H Tautomer Energy Difference (Gas Phase) | 2H is more stable | QCISD(T) | Tetrazole | sci-hub.se |
| Unimolecular Interconversion Barrier | ~50-70 | ab initio | Tetrazole | researchgate.net |
| Dimer-assisted Interconversion Barrier | ~18-28 | ab initio | Tetrazole | researchgate.net |
Solvent Effects on Tautomeric Equilibria
The solvent plays a crucial role in determining the position of the tautomeric equilibrium in 5-phenyltetrazoles. researchgate.netsci-hub.se The 1H-tautomer is generally more polar than the 2H-tautomer. researchgate.net Consequently, polar solvents will preferentially solvate and stabilize the 1H-form, shifting the equilibrium in its favor. researchgate.netsci-hub.se Conversely, in nonpolar solvents, the less polar 2H-tautomer is expected to be more prevalent. nih.gov
Experimental studies on substituted 5-aryltetrazoles have shown a linear correlation between the logarithm of the tautomeric equilibrium constant (KT = [1H]/[2H]) and the dielectric permittivity of the solvent. researchgate.net For instance, a change from a nonpolar solvent like dioxane to a polar solvent like dimethyl sulfoxide (B87167) favors the 1H-tautomer. researchgate.net
For 2H-Tetrazole-2-ethanol, 5-phenyl-, while it cannot undergo tautomerization, the polarity of the solvent will still significantly influence its solubility and conformational preferences due to the presence of the polar ethanol group and the tetrazole ring. The principles governing solvent effects on the parent 5-phenyltetrazole provide a framework for understanding how 2H-Tetrazole-2-ethanol, 5-phenyl- will interact with different solvent environments.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics simulations offer a powerful tool to investigate the dynamic behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with the surrounding environment.
Conformational Flexibility and Rotational Dynamics
The conformational flexibility of 2H-Tetrazole-2-ethanol, 5-phenyl- arises from the rotation around several single bonds. Key rotational dynamics include the torsion of the phenyl group relative to the tetrazole ring and the rotation of the ethanol substituent.
The ethanol substituent introduces additional degrees of freedom. Rotation around the N-CH2 and CH2-CH2 bonds will lead to various conformers with different spatial arrangements of the hydroxyl group. The orientation of the ethanol group relative to the tetrazole ring can be influenced by intramolecular hydrogen bonding possibilities and steric interactions with the phenyl group. Conformational analysis of similar N-substituted tetrazoles can provide estimates for the relative energies of these conformers. conicet.gov.ar
Solvent Interaction Dynamics
The interactions between 2H-Tetrazole-2-ethanol, 5-phenyl- and solvent molecules are dynamic and crucial for its behavior in solution. The phenyl group provides a nonpolar region, while the tetrazole ring and the ethanol substituent offer sites for polar interactions, including hydrogen bonding.
The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the hydroxyl group of the ethanol substituent can act as both a hydrogen bond donor and acceptor. MD simulations can model the formation and breaking of these hydrogen bonds with solvent molecules, revealing the structure of the solvation shell around the molecule.
In protic solvents like water or ethanol, a dynamic network of hydrogen bonds is expected to form around the polar regions of the molecule. In aprotic polar solvents such as DMSO or acetonitrile (B52724), the interactions will be dominated by dipole-dipole forces. Understanding these solvent interaction dynamics is essential for predicting the solubility, reactivity, and biological activity of 2H-Tetrazole-2-ethanol, 5-phenyl-.
Computational Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For 2H-tetrazole-2-ethanol, 5-phenyl-, theoretical calculations are instrumental in understanding its structural and electronic characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, are crucial for assigning experimental spectra and verifying structural assignments.
It is known that the chemical shift of the carbon atom in the tetrazole ring can differentiate between 2,5-disubstituted and 1,5-disubstituted isomers by approximately 10 ppm. For instance, the calculated ¹³C NMR chemical shift for 2-methyl-5-phenyltetrazole is 164.25 ppm, whereas for 1-methyl-5-phenyltetrazole, it is 154.2 ppm mdpi.com. This significant difference allows for unambiguous identification of the substitution pattern on the tetrazole ring.
Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method often employed with Density Functional Theory (DFT) (e.g., B3LYP functional with a 6-311++G(d,p) basis set), are used to predict ¹H and ¹³C NMR chemical shifts pnrjournal.comresearchgate.net. These calculated values are then compared with experimental data, often showing good agreement and aiding in the precise assignment of signals to specific atoms within the molecule pnrjournal.comresearchgate.net. For example, in a study of a related compound, 5-(benzylthio)-1H-tetrazole, DFT calculations at the B3LYP/6-311++G(d,p) level were used to predict ¹H and ¹³C chemical shifts, which were then compared to the experimental spectra pnrjournal.com.
Table 1: Representative Calculated vs. Experimental NMR Chemical Shifts for a Related Tetrazole Derivative
This table illustrates the typical correlation between calculated and experimental data for a similar compound, 5-(benzylthio)-1H-tetrazole, as specific data for the title compound was not available in the search results.
| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| N-H | - | 12.40 | - | - |
| Aromatic C-H | 7.50-8.20 | 7.18-7.37 | - | - |
| -CH₂- | 4.16, 4.56 | 4.47, 4.49 | - | 42.62 |
| Tetrazole C | - | - | >100 | >100 |
Source: pnrjournal.com
Computational methods are also employed to simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra, providing a deeper understanding of the molecule's vibrational modes and electronic transitions.
Vibrational Spectra: Theoretical calculations, often using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), can predict the fundamental vibrational frequencies of a molecule. uc.ptresearchgate.net These calculated frequencies are often scaled by a factor (e.g., 0.978) to better match experimental data. uc.pt The simulated spectrum helps in the assignment of experimental IR and Raman bands to specific vibrational modes, such as C-H stretching, C=N stretching of the tetrazole ring, and vibrations of the phenyl group. uc.ptresearchgate.net For instance, in a study on 5-ethoxy-1-phenyl-1H-tetrazole, the calculated IR spectrum of the most stable conformer closely matched the experimental spectrum, confirming its structure. uc.pt
Electronic Spectra: Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). mdpi.com These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com For example, a TD-SCF approach using the DFT B3LYP functional with a 6-311+G(dp) basis set was used to calculate the UV-Vis spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in ethanol, and the results showed good agreement with the experimental spectrum, which exhibited three main absorption bands. mdpi.com
Thermodynamic Characterization from Computational Models
Computational models are invaluable for determining the thermodynamic properties of molecules, which are essential for understanding their stability and reactivity.
The standard enthalpy of formation (ΔfH°) is a key thermodynamic quantity that indicates the stability of a compound. High-level computational methods like Gaussian-4 (G4) theory can be used to calculate gas-phase standard enthalpies of formation with good accuracy. acs.org For many organic compounds, these calculated values show good agreement with available experimental data. acs.org
The high nitrogen content in tetrazoles, with N=N and N=C bonds, contributes to a high positive enthalpy of formation, indicating significant stored energy. mdpi.com The introduction of a tetrazol-5-yl moiety can significantly increase the enthalpy of formation of a molecule. mdpi.com
While specific calculated values for 2H-tetrazole-2-ethanol, 5-phenyl- were not found, computational studies on related bis-tetrazole acetamides have calculated thermodynamic properties like enthalpy, entropy, and Gibbs free energy using DFT. researchgate.net
Computational chemistry can predict the Gibbs free energy (ΔG) and entropy (S) of reactions, which are crucial for determining their feasibility and spontaneity. Negative Gibbs free energy values for a reaction indicate that it is thermodynamically favorable. semanticscholar.org
For example, in studies of azide-tetrazole equilibrium, the Gibbs free energy is calculated to determine which tautomer is more stable under specific conditions. semanticscholar.org DFT calculations have been used to analyze the thermodynamic parameters of newly synthesized bis-tetrazole acetamides, providing insights into their stability and potential applications as energetic materials. researchgate.net These calculations typically show how entropy, enthalpy, and Gibbs free energy change with temperature. researchgate.net
Reactivity and Chemical Transformations of 2h Tetrazole 2 Ethanol, 5 Phenyl
Reactions Involving the Tetrazole Ring
Electrophilic and Nucleophilic Substitution on the Tetrazole Ring
The tetrazole ring can undergo both electrophilic and nucleophilic substitution reactions, though the conditions and outcomes of these reactions are highly dependent on the nature of the substituents and the reagents employed.
Electrophilic Substitution: The electron-rich nature of the tetrazole ring, due to the presence of four nitrogen atoms, generally makes it resistant to electrophilic attack. However, under certain conditions, such as in the presence of strong activating groups or highly reactive electrophiles, substitution can occur. The position of substitution is influenced by the existing substituents on the ring. For instance, the presence of an electron-donating group can facilitate electrophilic substitution.
Nucleophilic Substitution: The tetrazole ring is generally more susceptible to nucleophilic substitution, particularly at the carbon atom (C5 position). The high electronegativity of the nitrogen atoms creates an electron-deficient carbon center, making it a target for nucleophiles. However, direct nucleophilic substitution on the nitrogen atoms of the tetrazole ring is less common and often requires specific reaction conditions. The substitution of the hydroxyl group on the ethanol (B145695) side chain can also be achieved through nucleophilic substitution reactions using reagents like halides or amines.
| Reaction Type | Reagent/Conditions | Outcome |
| Alkylation | Alkyl halides, Boron trifluoride-diethyl ether complex | Formation of N-alkylated tetrazoles. epa.govgoogle.commdpi.com |
| Arylation | Pyridin-3-ylboronic acid, Cu2O | Synthesis of N-aryl derivatives. mdpi.com |
Cycloaddition and Ring-Opening Reactions of the Tetrazole System
The tetrazole ring can participate in cycloaddition reactions, a valuable method for the synthesis of various heterocyclic compounds. Additionally, under certain conditions, the ring can undergo opening to form different nitrogen-containing species.
[3+2] Cycloaddition: The reaction of nitriles with sodium azide (B81097) is a fundamental method for synthesizing 5-substituted-1H-tetrazoles. thieme-connect.com This [3+2] cycloaddition is a key step in forming the tetrazole ring itself. researchgate.net For instance, the synthesis of 2H-tetrazole-2-ethanol derivatives can involve the cycloaddition of sodium azide with a nitrile precursor under acidic conditions.
Ring-Opening Reactions: Ring-opening of the tetrazole ring can be induced by various means, including thermal or photochemical methods. For example, the photolysis of 5-phenyl-2H-tetrazole can lead to the formation of a C-phenylnitrile imine. ualg.pt Ring-opening can also occur upon reaction with certain nucleophiles, leading to the formation of open-chain compounds or rearrangement to other heterocyclic systems. clockss.org
Thermal Decomposition and Nitrogen Elimination Pathways
A characteristic reaction of many tetrazole derivatives is their thermal decomposition, which often involves the elimination of molecular nitrogen.
Nitrogen Elimination: Upon heating, 2,5-disubstituted tetrazoles can readily eliminate a molecule of nitrogen (N2) to form highly reactive nitrilimine intermediates. mdpi.com These intermediates can then undergo various subsequent reactions, such as cyclization or reaction with other species present in the reaction mixture. The thermal stability of tetrazole derivatives can be influenced by the nature of the substituents on the ring. mdpi.com The decomposition of tetrazoles can be energetic, and some derivatives have been investigated for use as gas-generating agents or explosives. nih.gov
Reactions at the Ethanol Side Chain
The ethanol side chain of 2H-Tetrazole-2-ethanol, 5-phenyl- possesses a primary hydroxyl group, which is a versatile functional group capable of undergoing a variety of chemical transformations.
Oxidation of the Hydroxyl Group
The primary hydroxyl group of the ethanol side chain can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and the reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents can selectively oxidize the primary alcohol to an aldehyde.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, will typically oxidize the primary alcohol all the way to a carboxylic acid.
| Oxidizing Agent | Product |
| Potassium permanganate | Carboxylic acid derivative |
| Hydrogen peroxide | Various oxidized derivatives |
| Chromium trioxide | Aldehyde or carboxylic acid |
Reduction of the Ethanol Moiety
While the hydroxyl group itself is not typically reduced, the term "reduction of the ethanol moiety" in this context likely refers to reactions that modify or remove this part of the molecule. More commonly, the tetrazole ring itself can be reduced.
Substitution Reactions at the Ethanol Carbon Atoms
The ethanol moiety attached to the N2 position of the tetrazole ring presents a primary alcohol functional group, a classic site for nucleophilic substitution reactions. While the tetrazole ring itself can undergo substitution, particularly at its nitrogen atoms with reagents like alkyl halides, the hydroxyl group of the ethanol substituent is also a key center of reactivity.
Generally, the hydroxyl group is a poor leaving group. Therefore, for a nucleophilic substitution to occur at the adjacent carbon, the -OH group must first be converted into a better leaving group. This can be achieved through standard organic chemistry methodologies such as protonation in the presence of a strong acid, or more commonly, by converting it into an ester or a sulfonate ester (e.g., tosylate or mesylate). Once activated, the carbon atom becomes susceptible to attack by a wide range of nucleophiles, allowing for the synthesis of a diverse array of derivatives. For instance, reaction with thionyl chloride or phosphorus halides could replace the hydroxyl group with a halogen, creating a reactive intermediate for further functionalization. While these are fundamental reactions for primary alcohols, specific documented examples of these transformations on 2H-Tetrazole-2-ethanol, 5-phenyl- are not extensively detailed in the literature, however, the synthesis of related compounds like 1-(4-chlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanol has been reported. clockss.org
Cross-Dehydrogenative Coupling Reactions Involving the Compound
Cross-dehydrogenative coupling (CDC) has emerged as a powerful tool in organic synthesis, enabling the formation of a C-C bond by combining two C-H bonds, typically with the aid of a catalyst and an oxidant. researchgate.net This strategy avoids the need for pre-functionalized starting materials, making it highly atom-economical.
The 5-phenyl-2H-tetrazole moiety has been shown to participate in CDC reactions. For example, studies have demonstrated the intermolecular amination of alkyl esters using 5-phenyl-2H-tetrazole with tert-butyl hydroperoxide (TBHP) as an oxidant, showcasing the reactivity of the tetrazole's N-H bond in related systems. rsc.org
Furthermore, alcohols are known substrates in CDC reactions. The C-H bond adjacent to the oxygen atom in alcohols can be cleaved, often with the assistance of a metal catalyst, to generate a radical or a cationic intermediate that can then couple with a suitable partner. dokumen.pubresearchgate.net In some CDC reactions involving tetrazoles and alcohols or ethers, competing oxidation pathways can occur. For instance, the electron-withdrawing nature of a substituted phenyl-tetrazole ring can stabilize radical intermediates, which may lead to the formation of carbonyl compounds as byproducts. This highlights the need for careful optimization of reaction conditions to favor the desired coupling product.
| CDC Reaction Type | Reactants | Key Features | Reference |
| Intermolecular Amination | 5-phenyl-2H-tetrazole, Esters | Utilizes the tetrazole as a nitrogen source in a C-H amination reaction. | rsc.org |
| C-3 Benzoylation | 2H-Indazoles, Benzyl alcohols | Demonstrates the use of alcohols as coupling partners in CDC. | researchgate.net |
| General Reactivity | Ethers/Alcohols, Tetrazoles | Potential for side reactions like benzylic oxidation. |
Decarboxylative Coupling Pathways for Derivative Synthesis
Decarboxylative coupling has become a valuable strategy for forming C-C bonds, using readily available carboxylic acids as starting materials. acs.org These reactions proceed by removing a molecule of CO2 to generate a reactive intermediate, which then couples with a partner molecule. This approach is particularly useful for synthesizing complex molecules and has been applied to create a wide range of C(sp³)–C(sp²), C(sp³)–C(sp³), and other carbon-carbon bonds. nih.govnih.gov
For the synthesis of derivatives based on 2H-Tetrazole-2-ethanol, 5-phenyl-, a logical precursor for decarboxylative coupling would be 2-(5-phenyl-2H-tetrazol-2-yl)acetic acid . This carboxylic acid derivative could be coupled with various partners. For example, through photoredox or metal catalysis, it could be converted into a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester. researchgate.net Reductive cleavage of this ester generates an alkyl radical at the carbon adjacent to the tetrazole ring, which can then be trapped by a suitable Michael acceptor or another coupling partner. researchgate.netacs.org This method provides a powerful and modular route to new derivatives that would be difficult to access through other means.
Complexation and Ligand Behavior with Metal Ions
Tetrazole derivatives are well-recognized for their ability to act as versatile ligands in coordination chemistry. chem-soc.siresearchgate.net The tetrazole ring contains four nitrogen atoms, which can serve as donor sites to coordinate with a variety of metal ions. mdpi.com The 2H-Tetrazole-2-ethanol, 5-phenyl- compound, with its multiple nitrogen donors and the hydroxyl group, can act as a multidentate ligand, enabling the formation of stable metal-organic complexes and coordination polymers. chem-soc.sinih.gov
The ability of phenyl-tetrazole derivatives to form complexes with silver(I) is well-documented. The synthesis of these complexes is typically straightforward, involving the reaction of a silver salt with the tetrazole ligand in a suitable solvent such as ethanol. researchgate.netnih.gov For instance, crystalline silver(I) π-complexes have been successfully synthesized by reacting silver carbonate (Ag2CO3) or silver tetrafluoroborate (B81430) (AgBF4) with allyl-substituted 5-phenyl-1H-tetrazole derivatives. chem-soc.sinih.gov The resulting complexes can be isolated as stable crystalline solids and characterized using techniques like single-crystal X-ray diffraction. This general approach is applicable for synthesizing silver(I) complexes with 2H-Tetrazole-2-ethanol, 5-phenyl-, where the tetrazole nitrogen atoms would coordinate to the silver center.
X-ray diffraction studies of related silver(I)-tetrazole complexes reveal diverse coordination modes. In many cases, the tetrazole ligand coordinates to the metal center through one or more of its nitrogen atoms. For example, in some silver(I) complexes with 5-(allylthio)-1-phenyl-1H-tetrazole, the ligand bridges two silver atoms, coordinating through both the N3 and N4 atoms. researchgate.netnih.gov In other structures, coordination occurs only through the N4 atom. researchgate.netnih.gov The specific coordination mode depends on the other substituents on the ligand and the counter-ion present in the complex. In some cases, weak interactions, such as those with a C=C double bond from a substituent, can also influence the coordination geometry, leading to structures like a trigonal pyramidal environment around the Ag(I) center. researchgate.netnih.gov
The coordination of a ligand to a metal ion induces splitting of the metal's d-orbitals, a phenomenon described by ligand field theory. The magnitude of this splitting (the ligand field strength) influences the electronic, magnetic, and spectroscopic properties of the complex. Tetrazoles are considered strong-field ligands. In iron(II) complexes, for example, the strong ligand field produced by tetrazole ligands can lead to a low-spin (LS) state. beilstein-journals.org This change from a high-spin (HS) to a low-spin state is often accompanied by a distinct color change, a phenomenon known as thermochromism, as the d-d electronic transitions are affected. beilstein-journals.org For nickel(II) complexes with tetrazole derivatives, ligand field parameters such as the crystal field splitting energy (Dq) and the Racah parameter (B) have been calculated to quantify these effects and describe the electronic structure of the octahedral complexes. researchgate.net
Advanced Research Applications and Potentials of 2h Tetrazole 2 Ethanol, 5 Phenyl
Role as a Versatile Building Block in Complex Organic Synthesis
2H-Tetrazole-2-ethanol, 5-phenyl- serves as a fundamental building block in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a reactive hydroxyl group and a stable, electron-rich tetrazole ring, allows for a wide range of chemical transformations. This versatility makes it a valuable precursor for creating advanced molecular architectures with potential applications in medicinal chemistry and materials science.
Precursor for Advanced Heterocyclic Scaffolds and Architectures
The structure of 2H-Tetrazole-2-ethanol, 5-phenyl- is particularly conducive to the generation of advanced heterocyclic scaffolds. The tetrazole ring itself is a key feature, known for its high nitrogen content and its ability to act as a bioisostere for carboxylic acids and cis-amides. rug.nl This property is highly valuable in drug design, where replacing a carboxylic acid group with a tetrazole can lead to improved metabolic stability and pharmacokinetic profiles. rug.nlnih.gov
The ethanol (B145695) side chain provides a convenient handle for further functionalization. The hydroxyl group can undergo a variety of reactions, including oxidation to aldehydes or carboxylic acids, and substitution reactions to introduce other functional groups. This allows for the construction of diverse molecular libraries based on the 2H-tetrazole-2-ethanol, 5-phenyl- core. For instance, the ethanol moiety can be modified to create ligands for coordination chemistry or to attach the molecule to a larger scaffold.
Synthetic routes to derivatives often involve the cycloaddition of nitriles with azides to form the tetrazole ring, followed by alkylation to introduce the ethanol group. organic-chemistry.org This modular approach allows for the synthesis of a wide array of substituted tetrazoles, further expanding the accessible chemical space for drug discovery and materials science.
Application in Multicomponent Reactions (MCRs) for Molecular Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are powerful tools for generating molecular diversity. nih.govsemanticscholar.org The functional groups present in 2H-Tetrazole-2-ethanol, 5-phenyl- make it a suitable component for certain MCRs. While direct participation of this specific compound in well-established MCRs is not extensively documented, the tetrazole moiety itself is a key player in various MCRs. nih.gov
For example, the Ugi reaction, a well-known MCR, can incorporate tetrazole-containing components to produce complex peptidomimetics. rug.nl The ability of the tetrazole ring to mimic peptide bonds makes these products particularly interesting for medicinal chemistry. The development of novel MCRs involving tetrazole derivatives continues to be an active area of research, aiming to streamline the synthesis of complex molecules with potential biological activity. nih.govsemanticscholar.org
Exploration in Materials Science
The unique properties of 2H-Tetrazole-2-ethanol, 5-phenyl-, particularly its high nitrogen content, make it an interesting candidate for various applications in materials science.
High Nitrogen Content Materials Research
Tetrazoles are among the most nitrogen-rich stable heterocyclic compounds. rug.nlmdpi.com This high nitrogen content is a desirable characteristic for energetic materials, as the formation of highly stable dinitrogen gas (N₂) upon decomposition releases a large amount of energy. rsc.orgresearchgate.net Research into tetrazole-based energetic materials focuses on creating compounds with high detonation performance and good thermal stability. rsc.org While 2H-Tetrazole-2-ethanol, 5-phenyl- itself is not primarily studied as an explosive, its derivatives and related tetrazole compounds are actively investigated for this purpose. The presence of the phenyl and ethanol groups would influence the energetic properties, and modifications to these groups could be used to tune the performance of the resulting materials.
Precursors for Coordination Polymers and Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the tetrazole ring are excellent ligands for coordinating with metal ions. lnu.edu.uaresearchgate.net This property makes 2H-Tetrazole-2-ethanol, 5-phenyl- and its derivatives valuable building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comsciforum.netscispace.com MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis.
The ability of the tetrazole ring to bridge multiple metal centers can lead to the formation of robust, high-dimensional frameworks. researchgate.net The ethanol group on 2H-Tetrazole-2-ethanol, 5-phenyl- can also participate in coordination or act as a site for post-synthetic modification of the MOF, introducing additional functionality. Research in this area explores how the structure of the tetrazole ligand influences the topology and properties of the resulting coordination polymer or MOF. For example, a derivative, 2-allyl-5-phenyl-2H-tetrazole, has been used to synthesize a silver(I) coordination polymer. lnu.edu.ua
Investigation in Optoelectronic Material Development
The investigation of 2H-Tetrazole-2-ethanol, 5-phenyl- in optoelectronic material development is an emerging area. The aromatic nature of the phenyl and tetrazole rings suggests potential for π-π stacking interactions, which are important for charge transport in organic electronic materials. lnu.edu.ua The high nitrogen content of the tetrazole ring can also influence the electronic properties of a material. While specific studies on the optoelectronic applications of 2H-Tetrazole-2-ethanol, 5-phenyl- are not widely reported, the broader class of tetrazole-containing compounds is being explored for their potential in this field.
Biological Activity Investigations (Mechanism-Focused, In Vitro and In Silico Studies Only)
The unique structural features of tetrazole derivatives, particularly the 5-phenyl-2H-tetrazole scaffold, have prompted extensive investigation into their biological activities. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties that allow it to interact with biological targets in a comparable manner. nih.govacs.org This bioisosteric relationship often enhances pharmacological properties and reduces toxicity compared to the corresponding carboxylic acids. nih.gov Research indicates that the nitrogen-rich tetrazole structure can also increase lipid solubility, potentially improving absorption and distribution in biological systems.
Enzyme Inhibition Studies (e.g., Amine Oxidase Copper Containing, Urease)
Derivatives containing the 2H-tetrazole-5-yl moiety have been evaluated for their ability to inhibit various enzymes, with urease being a notable target. nih.govresearchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a key strategy in treating infections caused by pathogens like Helicobacter pylori. researchgate.net
In one study, ester derivatives of valsartan (B143634), a molecule containing the 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl) structure, were synthesized and tested for their urease inhibitory potential. nih.gov All the tested compounds showed varying degrees of urease inhibition. nih.gov The inhibitory concentrations (IC₅₀) were calculated, with some derivatives showing more potent inhibition than others, indicating a clear structure-activity relationship. nih.govresearchgate.net
Urease Inhibition by Tetrazole Derivatives
| Compound | % Inhibition (at 0.1 mM) | IC₅₀ (µM) |
|---|---|---|
| AV1 | 60.11 ± 0.17 | >100 |
| AV2 | 85.11 ± 0.11 | 15.11 ± 0.12 |
| AV3 | 70.11 ± 0.15 | 25.11 ± 0.11 |
| AV4 | 55.11 ± 0.13 | >100 |
| AV5 | 75.11 ± 0.11 | 20.11 ± 0.13 |
Table 1: In vitro urease enzyme inhibition data for several valsartan derivatives (AV1-AV5) containing the 2H-tetrazole-5-yl group. The data shows a range of inhibitory activities, with compound AV2 being the most potent. nih.govresearchgate.net
To understand the mechanism of enzyme inhibition at a molecular level, in silico molecular docking studies are frequently employed. uobaghdad.edu.iq These computational methods predict the preferred orientation of a ligand when bound to a receptor or enzyme, helping to elucidate the specific interactions that stabilize the complex. uobaghdad.edu.iqchemprob.org
For the tetrazole derivatives studied for urease inhibition, molecular docking was performed to decode the binding details of the ligands within the active site of the H. pylori urease enzyme. nih.govresearchgate.net These studies help to visualize how the tetrazole-containing molecules interact with key amino acid residues in the enzyme's binding pocket, explaining the observed inhibitory activity. researchgate.net Similarly, docking studies on other tetrazole derivatives have been used to investigate their potential as inhibitors of targets like DNA gyrase and EGFR tyrosine kinase, revealing binding affinities and interaction patterns. chemprob.orgscispace.com The tetrazole ring often participates in crucial interactions, such as hydrogen bonding and π–π stacking with aromatic residues of the protein target. acs.org
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the resulting changes in activity, researchers can identify the key molecular features required for interaction with a biological target. nih.gov
For the urease-inhibiting tetrazole derivatives, SAR studies revealed that the type and position of substituents on the aryl (phenyl) groups were critical factors in determining the compound's inhibitory potency. nih.gov This suggests that modifications to the phenyl ring attached to the tetrazole core directly influence how the molecule fits into and interacts with the enzyme's active site. nih.gov For instance, the presence of specific electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic and steric properties of the entire molecule, thereby modulating its binding affinity and inhibitory effect. nih.govresearchgate.net
Antioxidant Activity Mechanisms (e.g., Free Radical Scavenging via DPPH Assay)
Many tetrazole derivatives have been investigated for their antioxidant properties, commonly using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov The DPPH assay is a colorimetric method where the antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change from deep purple to yellow, which can be measured spectrophotometrically. nih.gov
Studies have shown that synthetic derivatives of 2H-tetrazole-2-ethanol, 5-phenyl- and related structures exhibit significant free radical scavenging activity. nih.gov In some cases, the synthesized derivatives showed enhanced antioxidant potential compared to their parent compounds or even the standard antioxidant, ascorbic acid. nih.govijpsonline.com This activity is attributed to the ability of the tetrazole structure and its substituents to stabilize and delocalize electrons, facilitating the donation of a hydrogen atom to quench free radicals. nih.gov
Antioxidant Activity (DPPH Scavenging) of Tetrazole Derivatives
| Compound | % Scavenging |
|---|---|
| Parent Drug (AV0) | 79.43 ± 0.11 |
| AV1 | 85.11 ± 0.17 |
| AV2 | 89.11 ± 0.11 |
| AV3 | 90.11 ± 0.15 |
| AV4 | 88.11 ± 0.13 |
| Ascorbic Acid (Standard) | 92.11 ± 0.11 |
Table 2: DPPH free radical scavenging activity for valsartan derivatives (AV0-AV4) compared to the standard antioxidant, ascorbic acid. All tested derivatives showed high scavenging potential. nih.govresearchgate.net
Antimicrobial Activity Studies at a Cellular or Molecular Level (In Vitro)
The tetrazole scaffold is present in numerous compounds that have been evaluated for antimicrobial effects. In vitro studies using methods like the agar (B569324) well diffusion or disc diffusion method have demonstrated that various tetrazole derivatives are effective against multiple bacterial and fungal strains. nih.govnih.gov
For example, certain 5-thio-substituted tetrazole derivatives have shown moderate activity against organisms like Bacillus subtilis and Pseudomonas aeruginosa. nih.gov The mechanism of action for some of these compounds has been linked to the inhibition of essential microbial enzymes. In silico studies have suggested that tetrazole derivatives can act as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication, providing a molecular basis for their antibacterial activity. uobaghdad.edu.iqscispace.com The minimum inhibitory concentration (MIC) values are often determined to quantify the potency of these compounds against specific pathogens. nih.gov
Investigation of Antihypertensive Activity Mechanisms
The most prominent and well-documented therapeutic application of compounds containing the 5-phenyl-2H-tetrazole moiety is in the management of hypertension. globalresearchonline.net The primary mechanism behind this activity is the antagonism of the angiotensin II receptor. nih.gov
Angiotensin II is a peptide hormone that causes vasoconstriction and subsequent increases in blood pressure. It exerts its effects by binding to the angiotensin II type 1 (AT₁) receptor. Many antihypertensive drugs, known as angiotensin II receptor blockers (ARBs), work by preventing this interaction. nih.gov The tetrazole ring plays a crucial role in the efficacy of these drugs. It acts as a bioisostere for the carboxylic acid group of angiotensin II or its analogues. nih.govacs.org This structural mimicry allows the tetrazole-containing drug to bind effectively to the AT₁ receptor, blocking the action of angiotensin II and leading to vasodilation and a reduction in blood pressure. nih.govglobalresearchonline.net Several studies have confirmed that derivatives of 2H-tetrazole-2-ethanol, 5-phenyl- exhibit significant antihypertensive effects through this mechanism. nih.gov
Bioisosteric Replacement Strategies in Medicinal Chemistry Research
The tetrazole ring is a key pharmacophore in drug design, largely due to its ability to act as a bioisostere for the carboxylic acid functional group. tandfonline.comtandfonline.combohrium.com This bioisosteric relationship is a cornerstone of medicinal chemistry, allowing for the modification of drug candidates to improve their pharmacological profiles. hilarispublisher.com The replacement of a carboxylic acid with a tetrazole can enhance metabolic stability, increase lipophilicity, and potentially improve oral bioavailability and reduce side effects. tandfonline.comtandfonline.com
The tetrazole moiety in 2H-Tetrazole-2-ethanol, 5-phenyl- allows it to mimic carboxylic acids and interact with various biological targets, including enzymes and receptors. This interaction is crucial for its diverse biological activities, which have been explored in several therapeutic areas. tandfonline.com Tetrazole derivatives have shown a wide range of pharmacological properties, including antihypertensive, antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory activities. tandfonline.comvu.edu.au
Key advantages of using the tetrazole group as a bioisostere include:
Metabolic Stability: The tetrazole ring is more resistant to metabolic degradation compared to the carboxylic acid group. tandfonline.comacs.org
Physicochemical Properties: Tetrazoles possess pKa values similar to carboxylic acids, allowing them to maintain similar ionic interactions with biological targets. bohrium.com
Lipophilicity: The tetrazole group generally increases the lipophilicity of a molecule, which can lead to better membrane permeability and absorption. tandfonline.comtandfonline.com
Table 1: Comparison of Physicochemical Properties
| Property | Carboxylic Acid Group (-COOH) | Tetrazole Group (-CN4H) |
| Acidity (pKa) | Similar range | Similar range bohrium.com |
| Metabolic Stability | Susceptible to various metabolic transformations tandfonline.com | Generally more stable tandfonline.comacs.org |
| Lipophilicity | Generally lower | Generally higher tandfonline.comtandfonline.com |
Analytical Chemistry Applications
Beyond its medicinal applications, 2H-Tetrazole-2-ethanol, 5-phenyl- and related tetrazole derivatives also have a place in analytical chemistry.
Use as a Chemical Reagent in Analytical Methods
The unique chemical properties of the tetrazole ring make it a useful reagent in various analytical methods. The nitrogen-rich ring can participate in a variety of chemical reactions, including:
Oxidation and Reduction: The tetrazole ring can undergo both oxidation and reduction reactions, allowing for its use in redox-based analytical techniques.
Substitution Reactions: The nitrogen atoms in the tetrazole ring can undergo substitution, enabling the creation of new derivatives for specific analytical purposes.
Coordination Chemistry: Tetrazoles can act as ligands, forming complexes with metal ions. This property can be exploited for the development of new catalysts or for the detection of metal ions. researchgate.net
Development of New Detection or Quantification Methods
The development of analytical methods for the detection and quantification of tetrazole derivatives is an active area of research. Various analytical techniques are employed for the characterization and analysis of these compounds.
Common analytical techniques include:
Spectroscopy:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used for structural elucidation and to distinguish between different isomers of substituted tetrazoles. nih.govacgpubs.orgmdpi.com
Infrared (IR) Spectroscopy: Helps to identify the characteristic functional groups present in the molecule, including the tetrazole ring. nih.govacgpubs.org
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification. nih.govmdpi.com
Chromatography:
Thin-Layer Chromatography (TLC): A simple and rapid method for monitoring the progress of reactions and assessing the purity of synthesized tetrazole derivatives. nih.govacs.org
Column Chromatography: Utilized for the purification of synthesized tetrazole compounds. nih.govacs.org
Differential Scanning Calorimetry (DSC): This technique can be used to determine the melting point and thermal stability of tetrazole compounds like 3-(5-phenyl-2H-tetrazol-2-yl)pyridine. mdpi.com
Table 2: Analytical Techniques for Tetrazole Derivatives
| Technique | Application |
| ¹H and ¹³C NMR | Structural identification and isomeric differentiation nih.govacgpubs.orgmdpi.com |
| IR Spectroscopy | Functional group identification nih.govacgpubs.org |
| Mass Spectrometry | Molecular weight determination and structural analysis nih.govmdpi.com |
| TLC and Column Chromatography | Purity assessment and purification nih.govacs.org |
| Differential Scanning Calorimetry | Thermal analysis mdpi.com |
Conclusion and Future Research Directions
Synthesis of Key Research Advancements on 2H-Tetrazole-2-ethanol, 5-phenyl-
Recent research has focused on refining the synthesis of 2H-Tetrazole-2-ethanol, 5-phenyl- and its derivatives. Traditional methods often involve the cyclization of intermediates formed from reactions like phenylhydrazine (B124118) with ethyl acetoacetate (B1235776). Industrial-scale production has seen the adoption of more efficient routes utilizing triethyl orthoformate and sodium azide (B81097).
A significant advancement lies in the development of novel catalytic systems to overcome the limitations of conventional methods, which often employ toxic and explosive reagents like cyanides and azides. bohrium.com The use of heterogeneous catalysts, including nanocatalysts such as ZrP2O7 and nano nickel ferrite, has shown promise in improving reaction yields and promoting environmentally benign processes. bohrium.com Furthermore, innovative strategies are being explored, such as the use of tetrazole aldehydes as building blocks in multicomponent reactions, offering a more direct and efficient pathway to complex tetrazole-containing molecules. bohrium.comnih.govbeilstein-journals.org
Identification of Unexplored Synthetic Pathways and Methodological Innovations
While significant strides have been made, the exploration of novel synthetic routes for 2H-Tetrazole-2-ethanol, 5-phenyl- remains an active area of research. The development of green catalytic systems is a primary focus, aiming for metal-free conditions, reduced reaction times, and enhanced cost-effectiveness. bohrium.com
One promising avenue is the expansion of multicomponent reactions (MCRs). The Passerini three-component reaction (PT-3CR), for instance, has been successfully employed for the synthesis of tetrazole building blocks from readily available materials, suggesting its potential applicability for the direct synthesis of derivatives of 2H-Tetrazole-2-ethanol, 5-phenyl-. bohrium.comnih.govbeilstein-journals.org Further research into microwave-assisted and ultrasound-assisted synthesis could also lead to more efficient and sustainable production methods. bohrium.com The direct C-H arylation of the tetrazole ring presents another innovative approach, although challenges related to selectivity persist. mdpi.com
Emerging Computational Approaches for Deeper Understanding of Tetrazole Systems
Computational chemistry is playing an increasingly vital role in elucidating the structural and electronic properties of tetrazole systems, including 2H-Tetrazole-2-ethanol, 5-phenyl-. Density Functional Theory (DFT) calculations have been employed to study the aromaticity and stability of tetrazole tautomers. ijsr.netiosrjournals.org These studies indicate that 2H-isomers generally exhibit higher aromaticity than their 1H-counterparts. ijsr.netiosrjournals.org
Computational methods such as Hirshfeld surface analysis and noncovalent interaction (NCI) analysis are being used to investigate intermolecular interactions in the crystalline state of tetrazole derivatives. researchgate.net Molecular docking and scoring are also being utilized to predict the biological activity of tetrazole-containing compounds by simulating their interactions with biological targets. almazovcentre.ru These computational tools provide valuable insights that can guide the rational design of new derivatives with enhanced properties.
Prospective Novel Applications in Interdisciplinary Scientific Fields
The unique properties of the tetrazole moiety in 2H-Tetrazole-2-ethanol, 5-phenyl- open up a wide range of potential applications across various scientific disciplines. In medicinal chemistry, its role as a carboxylic acid bioisostere is well-established, with applications in the development of drugs with improved pharmacokinetic profiles. Research has indicated potential antibacterial, antifungal, and antitumor properties for tetrazole derivatives.
Beyond pharmaceuticals, tetrazoles are being explored in material science for the development of advanced materials such as corrosion inhibitors and energetic materials. chemimpex.com The ability of the tetrazole ring to act as a ligand in coordination chemistry also suggests potential applications in catalysis. chemimpex.comlnu.edu.ua Furthermore, the nitrogen-rich structure of tetrazoles makes them of interest in the development of high-energy materials. researchgate.net
Remaining Challenges and Future Opportunities in 2H-Tetrazole-2-ethanol, 5-phenyl- Research
Despite the progress, several challenges and opportunities remain in the field of 2H-Tetrazole-2-ethanol, 5-phenyl- research. A key challenge is the development of highly selective and scalable synthetic methods that are also environmentally friendly. bohrium.commdpi.com Overcoming the use of hazardous reagents remains a priority. bohrium.com
Future opportunities lie in the further exploration of green chemistry principles for synthesis, including the use of novel catalysts and reaction media. bohrium.comjchr.org The continued development and application of computational methods will be crucial for the rational design of new derivatives with tailored properties for specific applications. ijsr.netiosrjournals.orgresearchgate.net Investigating the full potential of this compound and its analogues in interdisciplinary fields such as materials science and catalysis presents an exciting frontier for future research. chemimpex.comresearchgate.net
Q & A
What are the common synthetic routes for preparing 2H-Tetrazole-2-ethanol, 5-phenyl- derivatives?
Basic Question
The synthesis typically involves cycloaddition reactions using sodium azide (NaN₃) and nitriles under acidic conditions. For example, compound 2H-Tetrazole-2-ethanol derivatives can be synthesized by reacting substituted benzoxazole precursors with NaN₃ and ammonium chloride (NH₄Cl) in DMF, followed by ethyl chloroacetate to introduce the ethanol moiety . Variations include substituting phenyl groups via Suzuki coupling or using hydrazine hydrate to generate acetohydrazide intermediates for further functionalization . Key steps:
- Cyclization of nitriles with NaN₃ under HCl catalysis.
- Alkylation with ethyl chloroacetate to attach the ethanol group.
- Purification via recrystallization (ethanol/DMF mixtures) and characterization by FT-IR and ¹H NMR.
What spectroscopic techniques are employed to confirm the structure of 2H-Tetrazole-2-ethanol derivatives?
Basic Question
Structural confirmation relies on:
- FT-IR : Peaks at ~3413 cm⁻¹ (-OH stretch), ~1625 cm⁻¹ (>C=N), and ~1128 cm⁻¹ (C-O-C) .
- ¹H NMR : Signals at δ 8.66 ppm (tetrazole -NH) and δ 5.30 ppm (-CH₂ of ethanol) in DMSO-d₆ .
- UV-Vis : Reference spectra from NIST (e.g., λmax values for aromatic and tetrazole moieties) .
Cross-validation with computational methods (e.g., DFT) is recommended to resolve ambiguities in tautomeric forms .
How can SHELX software be utilized in the crystallographic analysis of tetrazole derivatives?
Advanced Question
SHELX programs are critical for small-molecule crystallography:
Structure Solution : Use SHELXD for dual-space recycling to solve phase problems in twinned crystals .
Refinement : SHELXL refines atomic coordinates against high-resolution data, incorporating hydrogen bonding and thermal displacement parameters .
Validation : Compare derived bond lengths (e.g., C-N in tetrazole rings: ~1.32 Å) with literature values .
For macromolecular applications, SHELXPRO interfaces with CCP4 suites to handle large datasets .
What strategies are effective in resolving contradictions in biological activity data across studies?
Advanced Question
Contradictions often arise from differences in assay conditions or substituent effects. Methodological steps:
Standardize Assays : Use common reference compounds (e.g., ciprofloxacin for antibacterial studies) .
SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antifungal activity) .
Meta-Analysis : Aggregate data from PubMed/Scopus using keywords like "tetrazole derivatives + bioactivity" .
Theoretical Frameworks : Link results to mechanisms (e.g., tetrazole’s hydrogen-bonding capacity in enzyme inhibition) .
How to design experiments to establish structure-activity relationships (SAR) for tetrazole derivatives?
Advanced Question
Experimental Design :
Variable Selection : Modify substituents on the phenyl ring (e.g., -Cl, -NO₂, -OCH₃) and ethanol chain length .
Biological Screening : Test against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays) .
Data Correlation : Use multivariate regression to link logP values (calculated via ChemDraw) with activity .
Crystallographic Validation : Resolve structures of active compounds to identify key interactions (e.g., π-stacking with DNA) .
What are the key thermodynamic properties of 2H-Tetrazole-2-ethanol derivatives relevant to stability?
Basic Question
Thermodynamic data from NIST and combustion studies:
| Property | Value | Method | Reference |
|---|---|---|---|
| ΔfH° (solid) | -41.5 kJ/mol | Ccb | |
| ΔcH° (solid) | -3964.2 ± 0.1 kJ/mol | Combustion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
